molecular formula C22H27Cl2F3N2O3 B13766335 Acetophenone, 3'-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride CAS No. 63990-54-5

Acetophenone, 3'-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride

Cat. No.: B13766335
CAS No.: 63990-54-5
M. Wt: 495.4 g/mol
InChI Key: UOCAPIHAVVORKH-UHFFFAOYSA-N
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Description

Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride is a complex organic compound with the molecular formula C22H25F3N2O3. This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a piperazine ring. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and piperazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:

    Acetophenone derivatives: These compounds share the acetophenone core structure but differ in their substituents.

    Piperazine derivatives: These compounds contain the piperazine ring but may lack the trifluoromethyl group.

    Trifluoromethyl compounds: These compounds contain the trifluoromethyl group but differ in their overall structure.

This compound’s unique combination of functional groups makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

63990-54-5

Molecular Formula

C22H27Cl2F3N2O3

Molecular Weight

495.4 g/mol

IUPAC Name

1-[3-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride

InChI

InChI=1S/C22H25F3N2O3.2ClH/c1-16(28)17-4-2-7-21(12-17)30-15-20(29)14-26-8-10-27(11-9-26)19-6-3-5-18(13-19)22(23,24)25;;/h2-7,12-13,20,29H,8-11,14-15H2,1H3;2*1H

InChI Key

UOCAPIHAVVORKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl.Cl

Origin of Product

United States

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